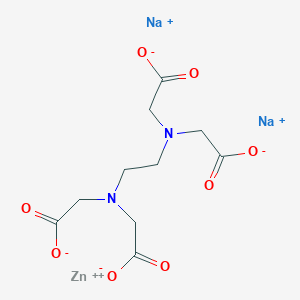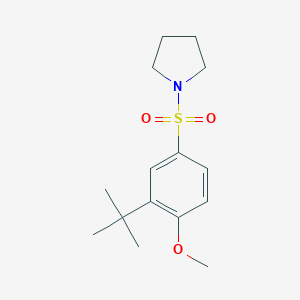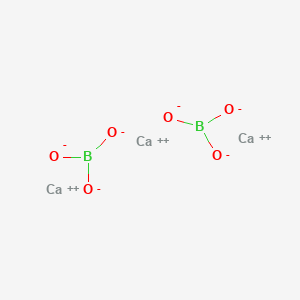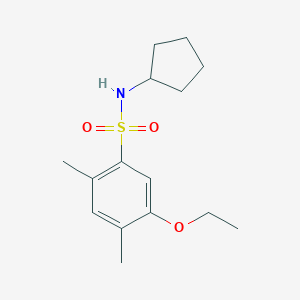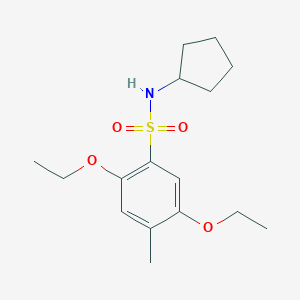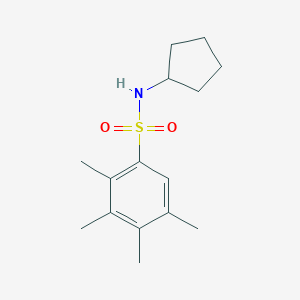
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves its binding to the NMDA receptor, which is a type of glutamate receptor. It acts as a non-competitive antagonist, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction of the activity of the receptor, which can have various effects on neuronal signaling and synaptic plasticity.
生化和生理效应
The biochemical and physiological effects of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide depend on the specific receptor or system that it interacts with. Some of the effects that have been observed include a reduction in excitotoxicity, an increase in neuroprotection, and a decrease in motor activity. It has also been shown to have anti-inflammatory properties and to modulate the release of various neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is its high affinity and selectivity for the NMDA receptor. This allows for more precise modulation of neuronal activity and signaling. However, one limitation is that it can be difficult to obtain the compound in large quantities and at a high purity level. Additionally, its effects can be dose-dependent and may vary depending on the specific experimental conditions.
未来方向
There are several future directions for the study of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents for neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems and receptors. Additionally, there is a need for more studies on the safety and toxicity of the compound, particularly in vivo. Finally, the development of new methods for the synthesis and purification of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide could help to facilitate its use in further research.
合成方法
The synthesis of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves the reaction of cyclopentylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained as a white crystalline solid with a high purity yield.
科学研究应用
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide has been studied for its potential pharmacological applications, particularly as a modulator of neurotransmitter receptors. It has been shown to have high affinity and selectivity for the NMDA receptor, which is involved in learning and memory processes. It has also been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders.
属性
产品名称 |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
|---|---|
分子式 |
C15H23NO2S |
分子量 |
281.4 g/mol |
IUPAC 名称 |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-10-9-15(13(4)12(3)11(10)2)19(17,18)16-14-7-5-6-8-14/h9,14,16H,5-8H2,1-4H3 |
InChI 键 |
WJOSITJDNPOOKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






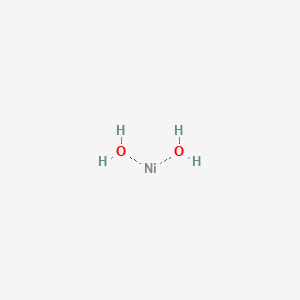
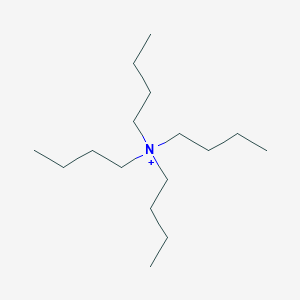
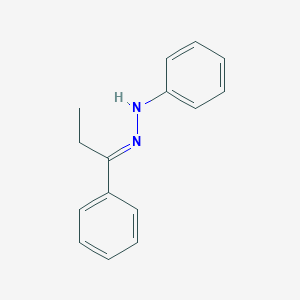
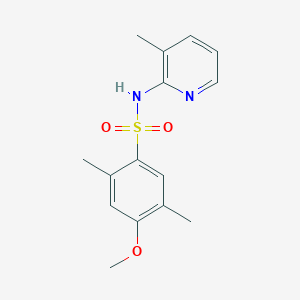
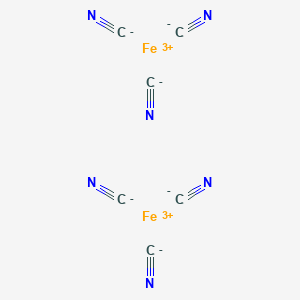
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
